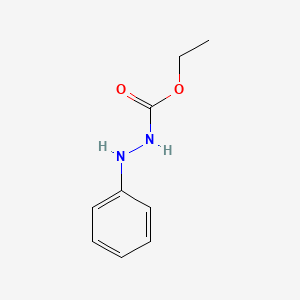

Ethyl 2-phenylhydrazinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-anilinocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKPMUCEBRRUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296563 | |

| Record name | ethyl 2-phenylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6233-02-9 | |

| Record name | NSC109918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-phenylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Phenylhydrazinecarboxylate and Analogues

Direct Synthesis Routes for Hydrazinecarboxylates

The direct formation of the hydrazinecarboxylate functional group is a key step in the synthesis of the title compound and its derivatives. Several primary routes are employed, each offering distinct advantages in terms of starting materials and reaction conditions.

Formation via Reaction with Chloroformates

A primary and direct method for synthesizing hydrazinecarboxylates involves the reaction of a hydrazine (B178648) derivative with a chloroformate. In the context of Ethyl 2-phenylhydrazinecarboxylate, this would typically involve the reaction of phenylhydrazine (B124118) with ethyl chloroformate. This acylation reaction targets the nitrogen atom of the hydrazine.

Highly-fluorinated alkyl and aryl chloroformates have also been synthesized and utilized as derivatizing agents for polar and hydrophilic analytes in aqueous samples. nih.govresearchgate.net For instance, reagents like 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) and 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) have been successfully used to derivatize compounds with amino groups, showcasing the versatility of chloroformates in reacting with amine and hydrazine functionalities. nih.gov The general applicability is demonstrated in the synthesis of various phenylhydrazone derivatives where methyl chloroformate is added to a solution containing the phenylhydrazone and triethylamine in an anhydrous solvent. nih.gov

Table 1: Example of Chloroformate Reaction for Derivatization

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol | Methyl Chloroformate | Anhydrous Diethyl Ether | 0°C for 1 hr, then room temp for 3 hr | Carbonic Acid Ester Derivative |

Condensation and Subsequent Hydrolysis Strategies

Condensation reactions represent a broad class of reactions where two molecules join, often with the loss of a small molecule like water. unizin.orgyoutube.comyoutube.comlibretexts.org In the synthesis of hydrazine derivatives, the most common condensation reaction is the treatment of esters with hydrazine hydrate (B1144303) to form hydrazides. nih.govresearchgate.net This approach is a cornerstone for creating the acylhydrazide backbone, which can be a precursor to hydrazinecarboxylates.

For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol (B145695) is a known method, though it can sometimes lead to side products like salicylaldehyde (B1680747) azine. nih.govresearchgate.net Similarly, substituted propiophenones can be treated with diethyl oxalate to form tricarbonyl compounds, which then undergo cyclocondensation with phenylhydrazines to yield ethyl pyrazole-5-carboxylates. ajgreenchem.com These esters can subsequently be hydrolyzed to the corresponding carboxylic acids. ajgreenchem.com The synthesis of hydrazones through the condensation of hydrazides with various aldehydes is also a widely employed strategy. rsc.orgscirp.org

Table 2: Examples of Condensation Reactions in Hydrazine Chemistry

| Reactants | Reagents/Solvent | Conditions | Product |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate, Hydrazine Hydrate | Absolute Ethanol | Reflux | Hydrazide/Side Products |

| Phenylhydrazo ethyl acetoacetate (B1235776), Cyanoacetyl Hydrazine | Ammonium (B1175870) Acetate (B1210297) | 120°C | Pyridazine (B1198779) derivative |

| Substituted Phenylhydrazine, Ethyl Pyruvate | Ethanol or Methanol | - | Hydrazone, precursor to Indole-2-carboxylic acid ethyl ester |

Coupling Reactions with Activated Carboxylic Acid Derivatives

Coupling reactions provide a powerful means to form the N-C bond inherent in hydrazinecarboxylates. These methods often utilize activated forms of carboxylic acids or employ catalysts to facilitate the bond formation. Hydrazines are recognized as versatile coupling partners in various reactions, including those that proceed via radical mechanisms under photochemical or electrochemical conditions. rsc.org

Palladium-catalyzed C-N bond coupling between arylhydrazines and aryl tosylates offers a route to unsymmetrical N,N-diarylhydrazines. organic-chemistry.org Copper-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can regioselectively afford N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org Furthermore, nickel-catalyzed N-N cross-coupling reactions have been developed, for instance, between O-benzoylated hydroxamates and a wide range of amines to produce hydrazides. organic-chemistry.org These catalytic approaches highlight the modern strategies available for constructing complex hydrazine derivatives. organic-chemistry.orgtcichemicals.com

Preparation of Substituted Phenylhydrazine Derivatives

The synthesis of analogs of this compound necessitates access to a variety of substituted phenylhydrazine precursors. These are typically prepared from corresponding anilines or through modification of the phenylhydrazine molecule itself.

Synthetic Routes from Aniline (B41778) Precursors

The classical and most widely used method for preparing phenylhydrazine and its substituted derivatives starts from aniline or a substituted aniline. wikipedia.org The process involves two main steps: diazotization followed by reduction. google.com

First, the aniline derivative is treated with sodium nitrite (NaNO2) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C) to form a diazonium salt. chemicalbook.comprepchem.com This intermediate is then reduced to the corresponding phenylhydrazine. Common reducing agents include sodium sulfite or stannous chloride (SnCl2) in an acidic medium. google.comchemicalbook.comprepchem.comgoogle.com This robust and scalable procedure allows for the synthesis of a wide array of phenylhydrazines with different substituents on the aromatic ring, which are crucial starting materials for producing analogs. google.com

Table 3: General Synthesis of Phenylhydrazines from Anilines

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Diazotization | Aniline or Substituted Aniline | NaNO2, HCl | 0–14 °C | Phenyl diazonium salt |

| 2. Reduction | Phenyl diazonium salt | SnCl2·2H2O, HCl or Na2SO3 | 5–10 °C | Phenylhydrazine Hydrochloride |

Functional Group Transformations for Analogue Generation

Once phenylhydrazine is formed, further diversity in analogues can be achieved through functional group transformations on the phenyl ring. Phenylhydrazines are known to participate in a myriad of organic transformations, making them valuable synthons. researchgate.net These reactions can include electrophilic aromatic substitution, where functional groups are introduced onto the phenyl ring, or modification of existing substituents.

The reactivity of the phenylhydrazine core allows for its use in constructing various heterocyclic scaffolds, which implicitly involves transformations of the parent molecule. researchgate.net For instance, phenylhydrazine derivatives can be transformed into phenyl or benzyl radicals, which can then participate in further reactions. researchgate.net The ability to perform these transformations allows chemists to generate a library of substituted phenylhydrazines, which can then be converted into the corresponding ethyl 2-(substituted-phenyl)hydrazinecarboxylates, expanding the chemical space for research and development.

Reactivity and Chemical Transformations of Ethyl 2 Phenylhydrazinecarboxylate

Oxidative Transformations to Alkyl 2-phenylazocarboxylates

The oxidation of ethyl 2-phenylhydrazinecarboxylate to its corresponding azo compound, ethyl 2-phenylazocarboxylate, is a key transformation. This process has been the subject of significant research, leading to the development of environmentally friendly and efficient protocols. nih.gov

Metal-Catalyzed Aerobic Oxidation Systems

The use of metal catalysts in conjunction with atmospheric oxygen as the terminal oxidant represents a green and sustainable approach to the synthesis of alkyl 2-phenylazocarboxylates. nih.govresearchgate.net Both copper and iron-based catalytic systems have proven effective for this transformation.

A notable system for the aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates employs a combination of copper(I) chloride (CuCl) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This catalytic system operates under mild conditions and offers an efficient route to a variety of azo products. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature, using air as the oxidant. organic-chemistry.orgresearchgate.net

The efficiency of the CuCl/DMAP catalyzed oxidation is influenced by catalyst loading and other reaction parameters. Optimal conditions have been identified through systematic studies. For instance, a set of optimized conditions involves using 5 mol % of CuCl and 10 mol % of DMAP in dichloromethane at room temperature under an air atmosphere. researchgate.net These conditions have been shown to provide high yields of the desired ethyl 2-phenylazocarboxylate within a few hours. nih.gov

Table 1: Optimization of Reaction Conditions for Cu-Catalyzed Aerobic Oxidation

| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuCl (5) | DMAP (10) | CH2Cl2 | Room Temp | 3 | High |

| 2 | Other Cu salts | --- | --- | --- | --- | Lower |

| 3 | CuCl (5) | No Additive | CH2Cl2 | Room Temp | --- | Low |

| 4 | CuCl (5) | DMAP (10) | Other solvents | Room Temp | --- | Lower |

This table is generated based on findings that highlight CuCl and DMAP in dichloromethane as the optimal system. organic-chemistry.orgresearchgate.net

Control experiments have confirmed the necessity of both the copper catalyst and the DMAP additive, as well as the presence of air, for the reaction to proceed efficiently. organic-chemistry.org The protocol has also been demonstrated to be effective on a larger scale. nih.gov

A significant advantage of the copper-catalyzed system is its reaction rate. nih.govorganic-chemistry.org Studies have shown that the CuCl/DMAP system facilitates a much faster conversion of alkyl 2-phenylhydrazinecarboxylates to their corresponding azo compounds compared to previously reported iron-catalyzed methods. nih.govacs.org While iron phthalocyanine (B1677752) is a viable catalyst, the copper-based system can produce a variety of azo products in as little as three hours. nih.govresearchgate.net

Iron(II)-phthalocyanine has been identified as an effective catalyst for the aerobic oxidation of 2-arylhydrazinecarboxylates, providing a convenient method for the synthesis of 2-arylazocarboxylates. researchgate.net This system also utilizes atmospheric oxygen as a safe and environmentally benign oxidant. researchgate.net Preliminary investigations into the reaction mechanism suggest it may follow Michaelis-Menten kinetics and involve radical species. researchgate.net While effective, the reaction rates are generally slower than those observed with the optimized copper-catalyzed systems. nih.govacs.org

Copper-Catalyzed Oxidation (e.g., CuCl/DMAP System)

Visible-Light-Driven Oxidative Dehydrogenation

In addition to metal-catalyzed aerobic oxidation, visible-light-driven methods have emerged as a modern and sustainable approach for the oxidative dehydrogenation of this compound. This photocatalytic strategy offers an alternative pathway to the corresponding azo compound, often under mild reaction conditions. These methods align with the principles of green chemistry by utilizing light as a renewable energy source.

Substrate Scope and Functional Group Tolerance in Oxidative Dehydrogenation

The visible-light-driven, SAQS-catalyzed oxidative dehydrogenation demonstrates broad substrate scope and excellent functional group tolerance. After establishing optimal conditions with this compound, the reaction was tested with a variety of substituted arylhydrazides. rsc.org The results indicate that the procedure is highly versatile, accommodating both electron-donating and electron-withdrawing groups on the phenyl ring. rsc.org

| Substrate (Aryl Group) | Product | Yield (%) |

|---|---|---|

| Phenyl | Ethyl (E)-2-phenyldiazene-1-carboxylate | 97 |

| 4-Methylphenyl | Ethyl (E)-2-(p-tolyl)diazene-1-carboxylate | 98 |

| 4-Methoxyphenyl | Ethyl (E)-2-(4-methoxyphenyl)diazene-1-carboxylate | 95 |

| 4-Fluorophenyl | Ethyl (E)-2-(4-fluorophenyl)diazene-1-carboxylate | 92 |

| 4-Chlorophenyl | Ethyl (E)-2-(4-chlorophenyl)diazene-1-carboxylate | 90 |

| 4-Bromophenyl | Ethyl (E)-2-(4-bromophenyl)diazene-1-carboxylate | 88 |

| 3-Methylphenyl | Ethyl (E)-2-(m-tolyl)diazene-1-carboxylate | 96 |

| 2-Chlorophenyl | Ethyl (E)-2-(2-chlorophenyl)diazene-1-carboxylate | 85 |

Oxidation with Stoichiometric or Alternative Oxidizing Agents (e.g., Trichloroisocyanuric Acid)

Beyond photocatalysis, the oxidative dehydrogenation of hydrazines, including derivatives like this compound, can be accomplished using stoichiometric chemical oxidants. organic-chemistry.org Trichloroisocyanuric Acid (TCCA) has been identified as a highly efficient, metal-free oxidant for this purpose. organic-chemistry.orgworktribe.com This method provides a practical and robust alternative for accessing a broad range of azo compounds. organic-chemistry.org

The oxidation using TCCA is characterized by its operational simplicity, high reaction efficiency, and mild conditions, typically conducted in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org The process is generally rapid and results in excellent yields of the desired azo products. A key advantage of using TCCA is its status as an environmentally friendly and inexpensive reagent. The reaction offers a step-economical pathway that is readily scalable, making it suitable for larger-scale synthesis. organic-chemistry.org

Condensation Reactions

This compound and related hydrazine (B178648) derivatives are versatile precursors in various condensation reactions, leading to the formation of a wide range of heterocyclic compounds and hydrazones. nih.govresearchgate.net These reactions typically involve the nucleophilic nitrogen of the hydrazine group attacking an electrophilic carbonyl carbon.

For instance, hydrazine derivatives readily undergo condensation with aldehydes and ketones to form the corresponding hydrazones. nih.gov A general procedure involves refluxing the hydrazine with an appropriate aldehyde in a solvent such as ethanol (B145695). nih.gov These resulting N'-arylidene-carbohydrazides are themselves valuable intermediates. Further condensation reactions can be employed to construct more complex molecular architectures. For example, the condensation of ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates with salicylaldehyde (B1680747) can yield N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.govresearchgate.net

Additionally, multicomponent reactions involving hydrazine derivatives are powerful tools for synthesizing complex molecules in a single step. A one-pot condensation of phenylhydrazine (B124118), ethyl acetoacetate (B1235776), and an aldehyde can be used to synthesize bis-pyrazol-5-ols, demonstrating the utility of hydrazines in building heterocyclic systems. researchgate.net The reactivity of the hydrazine moiety in this compound allows it to serve as a key building block in the synthesis of diverse chemical structures.

Formation of Azines and Imines with Carbonyl Compounds

The phenylhydrazine portion of the molecule readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. ncert.nic.in This reaction is a classic example of nucleophilic addition to the carbonyl group, initiated by the attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. ncert.nic.inadichemistry.com The initial addition product, a hemiaminal-like intermediate, rapidly dehydrates to form a stable carbon-nitrogen double bond (C=N). adichemistry.com The resulting products are known as hydrazones, which are a specific class of imines. nih.gov

In some cases, particularly if excess hydrazine is used or under specific reaction conditions, the reaction can proceed further. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303) has been reported to yield salicylaldehyde azine, a symmetrical molecule formed from two molecules of the aldehyde and one molecule of hydrazine. masterorganicchemistry.com An azine is characterized by the R₂C=N-N=CR₂ functionality.

Hydrazone Formation as Versatile Intermediates

Hydrazones are the most common and synthetically useful products derived from the reaction of this compound with carbonyls. nih.govorganicchemistrydata.org These reactions are typically catalyzed by a small amount of acid. doubtnut.com The formation of hydrazones is a robust and high-yielding process applicable to a wide range of aldehydes and ketones. organicchemistrydata.org The resulting hydrazone derivatives are often stable, crystalline solids, which historically made them useful for the characterization of aldehydes and ketones. adichemistry.com

Beyond simple derivatives, these hydrazones are highly versatile intermediates for further chemical synthesis. chemistryviews.org The hydrazone moiety can participate in various transformations, including cyclization reactions to form a multitude of heterocyclic compounds. thieme-connect.deunacademy.com For example, a hydrazone can be a precursor in the Wolff-Kishner reduction for the deoxygenation of the original carbonyl compound. nih.gov Furthermore, the specific hydrazone known as ethyl 2-chloro(phenylhydrazono)acetate is noted for its utility in heteroannulation reactions to build more complex heterocyclic structures. chemistryviews.org

The following table provides representative examples of hydrazone formation reactions, using phenylhydrazine as the parent compound, which demonstrates the general reactivity pattern expected for this compound.

| Carbonyl Compound | Hydrazine Reactant | Catalyst | Product | Yield | Reference |

| 2,6-Hydroxyacetophenone | Phenylhydrazine | Acetic Acid | 2-(1-phenylethylidene)hydrazinyl)-1,3-benzenediol | 78.3% | organicchemistrydata.org |

| Acetophenone | N,N-dimethylhydrazine | Acetic Acid | Acetophenone N,N-dimethylhydrazone | 70-99% | doubtnut.com |

| Various Aldehydes/Ketones | 2,4-Dinitrophenylhydrazine | Acid | 2,4-Dinitrophenylhydrazone derivatives | - | adichemistry.com |

Reduction Reactions for Further Functionalization

The functional groups within this compound can be targeted by various reducing agents to yield new, functionalized molecules.

The ethyl ester group can be readily reduced. Strong reducing agents, most notably lithium aluminium hydride (LiAlH₄), are highly effective at converting esters into primary alcohols. masterorganicchemistry.comchemistryviews.org In this transformation, the ethyl carboxylate group (-COOEt) would be reduced to a hydroxymethyl group (-CH₂OH). This reaction must be conducted in anhydrous, non-protic solvents like diethyl ether or THF. masterorganicchemistry.com More modern methods have also been developed, such as the nickel-catalyzed exhaustive reduction of unactivated aryl esters directly to the corresponding methyl arenes using an organosilane reducing agent.

The hydrazine N-N bond is also susceptible to reduction. Catalytic hydrogenation is a common method for the cleavage of N-N bonds, which would likely reduce this compound to yield aniline (B41778) and a derivative of ethylamine. While specific conditions for this exact substrate are not detailed, the general principle of hydrogenolysis applies.

Furthermore, while not a direct reduction of the starting material, the Wolff-Kishner reduction provides a pathway for functionalization that begins with the hydrazone derivative. In this reaction, a hydrazone formed from a ketone or aldehyde is treated with a strong base at high temperatures, which reduces the hydrazone C=N bond to a methylene (B1212753) group (-CH₂-), effectively removing the original carbonyl oxygen. nih.gov This two-step sequence allows for the conversion of a carbonyl compound, via its hydrazone with this compound, into an alkane. nih.gov

Cyclization Reactions in Heterocyclic Synthesis (e.g., Pyrazolone (B3327878) Formation from Phenylhydrazine)

A primary application of phenylhydrazine and its derivatives is in the synthesis of heterocyclic compounds through cyclization reactions. A classic and widely used example is the Knorr pyrazolone synthesis, which involves the reaction of a phenylhydrazine with a β-ketoester, such as ethyl acetoacetate. chemspider.com

In this reaction, the phenylhydrazine first reacts with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by the elimination of ethanol, to yield the final 5-pyrazolone ring system. These pyrazolone derivatives are an important class of compounds with applications in the pharmaceutical and dye industries. The reaction of phenylhydrazine with ethyl acetoacetate, for instance, produces 3-methyl-1-phenylpyrazol-5-one. chemspider.com

The versatility of hydrazone intermediates extends to the formation of other heterocyclic systems as well. Depending on the reaction partner and conditions, phenylhydrazine derivatives can be used to synthesize a variety of rings. For example, the reaction of a phenylhydrazone of ethyl acetoacetate with cyanoacetyl hydrazine can lead to either pyridazine (B1198779) or pyrazole (B372694) derivatives depending on the reaction conditions. thieme-connect.de

The table below summarizes findings for the synthesis of pyrazolone derivatives, a key cyclization reaction involving the phenylhydrazine scaffold.

| Hydrazine Reactant | β-Ketoester/Dicarbonyl Reactant | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Ethyl acetoacetate | Reflux in ethanol | 3-Methyl-1-phenylpyrazol-5-one | |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, green protocol | 1,3,5-substituted pyrazole derivative | |

| Phenylhydrazine | Diacetylene ketones | Ethanol | Mixture of regioisomeric pyrazoles | |

| Phenylhydrazine derivatives | Ethyl acetoacetate | Reflux | Various pyrazolone derivatives | |

| Hydrazine/Phenylhydrazine | Adamantyl-substituted keto esters | - | Mixtures of hydrazides and pyrazolones |

Role As an Intermediate and Reagent in Advanced Organic Synthesis

Precursor for Alkyl 2-phenylazocarboxylates in Various Organic Reactions

Ethyl 2-phenylhydrazinecarboxylate serves as a stable and accessible precursor to ethyl 2-phenylazocarboxylate, a reactive azo compound. The transformation is typically achieved through oxidation. This in-situ generation of the azo species is a key feature in many of its applications. For instance, in the presence of an iron catalyst and atmospheric oxygen, this compound is efficiently oxidized to its corresponding azo form. nih.gov This process is integral to its function in catalytic reactions, such as the Mitsunobu reaction, where the azo compound is the active reagent. The rate of this aerobic oxidation can be influenced by substituents on the phenyl ring. For example, the aerobic oxidation of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate takes approximately 5 hours to complete, which is comparable to the 4-hour reaction time for the unsubstituted this compound. rsc.orgresearchgate.net

The resulting alkyl 2-phenylazocarboxylates are valuable reagents in their own right, participating in a range of organic transformations beyond the Mitsunobu reaction. Their utility stems from their electrophilic nitrogen atoms, which can react with various nucleophiles.

Application in Catalytic Mitsunobu Reactions

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of other functional groups with inversion of stereochemistry. researchgate.net However, the classical reaction suffers from the generation of stoichiometric amounts of phosphine (B1218219) oxide and hydrazine (B178648) by-products, which can complicate purification. nih.gov The use of this compound and its derivatives as catalyst precursors addresses this limitation.

A significant advancement in Mitsunobu chemistry has been the development of recyclable reagent systems, and this compound plays a central role in this innovation. By using a catalytic amount of the hydrazine precursor, the active azo reagent is generated in situ and then regenerated in a catalytic cycle. nih.gov This is achieved through aerobic oxidation, often facilitated by an iron phthalocyanine (B1677752) catalyst, with atmospheric oxygen serving as the terminal oxidant. rsc.orgresearchgate.netrsc.org This system is not only more atom-economical but also environmentally benign, as the primary byproduct of the oxidation is water. semanticscholar.org

The selection of the appropriate hydrazine precursor is critical for the success of these recyclable systems. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a particularly effective catalyst for Mitsunobu reactions where carboxylic acids are used as nucleophiles. researchgate.nettcichemicals.com In contrast, for other types of nucleophiles, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is often the preferred catalyst. tcichemicals.comresearchgate.net

In these recyclable systems, ethyl 2-arylhydrazinecarboxylates function as organocatalysts. rsc.orgresearchgate.netresearchgate.netrsc.org They are converted to the active ethyl 2-arylazocarboxylates, which then participate in the Mitsunobu reaction. rsc.orgresearchgate.netrsc.org The resulting hydrazine derivative is then re-oxidized back to the azo compound, completing the catalytic cycle. nih.gov This catalytic approach significantly reduces the amount of reagent required, moving towards a more sustainable synthetic protocol. researchgate.netrsc.org

To improve the efficiency and broaden the applicability of these catalytic Mitsunobu reactions, systematic optimization of various reaction parameters has been undertaken. researchgate.net These studies have investigated the influence of solvents, the use of molecular sieves to remove water, the quantities of reagents, reaction concentration, and the specific hydrazine catalyst employed. researchgate.net

A key finding from these optimization studies is that introducing electron-withdrawing groups onto the aromatic ring of the ethyl 2-arylhydrazinecarboxylate can enhance its catalytic activity. rsc.org These groups increase the electrophilicity of the corresponding azo compound, which can accelerate the Mitsunobu reaction without significantly hindering the aerobic re-oxidation of the hydrazine. rsc.org For example, the reaction rate of 2-(4-cyanophenyl)azocarboxylate is 3.8 times higher than that of the 3,4-dichlorophenyl derivative. rsc.org This has led to the development of second-generation catalysts, such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, which have expanded the range of substrates that can be used in these reactions. rsc.orgresearchgate.net

| Parameter | Optimal Condition |

| Catalyst (for carboxylic acid nucleophiles) | Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate |

| Catalyst (for other nucleophiles) | Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate |

| Oxidant | Atmospheric oxygen with iron phthalocyanine |

| Solvent | Dichloromethane (B109758) or Toluene |

| Additives | Molecular sieves |

Building Block in the Construction of Complex Organic Architectures

Beyond its role in catalytic reactions, this compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules. The hydrazine and carboxylate functionalities provide reactive handles for further chemical transformations, allowing for the construction of diverse heterocyclic and acyclic structures. For example, it can be a precursor to indolizine (B1195054) derivatives.

Participation in Palladium-Catalyzed Coupling Reactions (e.g., Mizoroki–Heck Reactions via Azo Forms)

While direct participation of this compound in palladium-catalyzed coupling reactions is less common, its azo form, ethyl 2-phenylazocarboxylate, can be involved in such transformations. The Mizoroki-Heck reaction, a powerful tool for carbon-carbon bond formation, typically involves the coupling of an aryl halide with an alkene. chemrxiv.org In some variations of this reaction, in situ generated alkenes are used. nih.gov While not a direct example, the chemistry of azo compounds is relevant in the broader context of palladium catalysis. The development of denitrative Mizoroki-Heck reactions, where a nitro group is displaced, showcases the expanding scope of leaving groups in these coupling reactions, which could potentially be extended to azo-derived functionalities in the future. chemrxiv.orgresearchgate.net

Integration into One-Pot and Sequential Synthetic Protocols

This compound serves as a valuable intermediate and reagent in the design of one-pot and sequential synthetic protocols, which are highly desirable in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. These strategies often involve the in situ generation of the hydrazinecarboxylate or its subsequent reaction with various electrophiles in a single reaction vessel, leading to the construction of complex heterocyclic scaffolds without the need for isolation of intermediates.

A prominent example of a sequential reaction involving a phenylhydrazine (B124118) derivative is the synthesis of pyrazolones. The reaction of phenylhydrazine with β-ketoesters, such as ethyl acetoacetate (B1235776), proceeds through a sequential condensation-cyclization pathway to afford 1-phenyl-3-methyl-5-pyrazolone, a well-known active pharmaceutical ingredient. In this process, the initial condensation reaction forms a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol (B145695) to yield the final pyrazolone (B3327878) product. This transformation can be carried out as a one-pot process, highlighting the utility of phenylhydrazine derivatives in streamlined synthetic routes. ias.ac.innih.govgoogle.com

The following table details the one-pot synthesis of various pyrazolone derivatives through the reaction of substituted phenylhydrazines with different β-ketoesters, illustrating the sequential nature of this transformation.

| Phenylhydrazine Derivative | β-Ketoester | Product | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | 93-100 | ias.ac.in |

| Phenylhydrazine hydrochloride | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | 75-85 | ias.ac.in |

| Phenylhydrazine | Ethyl benzoylacetate | 1,3-Diphenyl-5-pyrazolone | - | scispace.com |

| p-Nitrophenylhydrazine | Ethyl acetoacetate | 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone | - | scispace.com |

Another significant sequential protocol where phenylhydrazine derivatives are key is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-ketoacid or β-ketoester to form a hydrazone. wikipedia.org This hydrazone can then be utilized in a subsequent step, such as the Fischer indole (B1671886) synthesis, to construct indole rings in a one-pot or sequential manner. While the initial reactant is a diazonium salt, the core transformation proceeds through a phenylhydrazone intermediate, which is structurally related to this compound.

Furthermore, this compound and its precursors are implicated in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 3-aminopyrazoles with various 1,3-dielectrophiles. nih.govrsc.orgresearchgate.netnih.govencyclopedia.pub The requisite 3-aminopyrazoles can be prepared from hydrazine derivatives, indicating the potential for a multi-step, one-pot process where this compound could serve as an early-stage precursor to the key pyrazole (B372694) intermediate. These MCRs are particularly powerful as they allow for the rapid assembly of molecular complexity from simple and readily available starting materials.

The integration of this compound into such sequential and one-pot protocols underscores its importance as a versatile building block in the efficient construction of a diverse range of heterocyclic compounds. The ability to perform multiple synthetic transformations in a single reaction vessel, facilitated by intermediates like this compound, is a cornerstone of contemporary synthetic strategy.

Mechanistic Investigations of Reactions Involving Ethyl 2 Phenylhydrazinecarboxylate

Reaction Mechanisms of Aerobic Oxidation Processes

The aerobic oxidation of ethyl 2-phenylhydrazinecarboxylate to its corresponding azo compound, ethyl 2-phenylazocarboxylate, is a significant transformation in organic synthesis. This reaction has been the subject of numerous studies aimed at developing environmentally friendly methods that utilize molecular oxygen as the oxidant. These processes are often catalyzed by transition metals and offer a green alternative to traditional oxidation methods that rely on stoichiometric and often toxic oxidants. organic-chemistry.orgnih.govacs.org

Catalytic Cycles and Intermediate Formation

Several catalytic systems have been developed for the aerobic oxidation of this compound. A notable example involves the use of a copper(I) chloride (CuCl) and 4-(dimethylamino)pyridine (DMAP) system. organic-chemistry.orgnih.govacs.org In this process, the reaction proceeds under mild conditions, efficiently converting the hydrazine (B178648) derivative to the corresponding azo compound. The catalytic cycle is thought to involve the coordination of the hydrazine to the copper catalyst, followed by oxidation by molecular oxygen. This process is significantly faster than previously reported iron-catalyzed systems. organic-chemistry.orgnih.gov

Another effective catalytic method employs iodine in the presence of a base, with air serving as the terminal oxidant. nih.gov The proposed mechanism involves the initial reaction of this compound with iodine to form an N-iodo intermediate. This intermediate then undergoes dehydroiodination to yield a diazene (B1210634) species, which is subsequently oxidized to the final azo product. The hydroiodic acid formed during the reaction is re-oxidized to iodine by atmospheric oxygen, thus sustaining the catalytic cycle. nih.gov

The formation of radical intermediates is a key feature of many of these oxidation reactions. nih.govresearchgate.netnih.gov For instance, in some systems, a phenyl radical can be generated from the hydrazine derivative. nih.govresearchgate.net These highly reactive intermediates can then participate in various bond-forming reactions.

Table 1: Catalytic Systems for Aerobic Oxidation of this compound

| Catalyst System | Co-catalyst/Additive | Oxidant | Key Proposed Intermediates |

| CuCl | DMAP | Air (O₂) | Copper-hydrazine complex |

| Iodine | Base | Air (O₂) | N-iodo intermediate, Diazene, Phenyl radical |

| Iron Phthalocyanine (B1677752) | - | Air (O₂) | Not specified |

Role of Structural Features (e.g., Phenyl Ring Delocalization) in Stabilizing Intermediates

The structural characteristics of this compound play a crucial role in the stability of the intermediates formed during oxidation. The phenyl ring, in particular, is vital for stabilizing radical intermediates through resonance. nih.gov When a radical is formed on the nitrogen atom adjacent to the phenyl ring, the unpaired electron can be delocalized over the aromatic system. This delocalization significantly increases the stability of the radical, preventing undesirable side reactions and promoting the desired reaction pathway. This stabilizing effect is a key factor contributing to the efficiency and selectivity of many aerobic oxidation methods involving this compound. nih.gov

Mechanistic Pathways in Mitsunobu Reactions Involving Hydrazinecarboxylates

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds and is used to convert alcohols into a variety of other functional groups with an inversion of stereochemistry. wikipedia.orgbyjus.comorganic-chemistry.org When this compound is used as a nucleophile in a catalytic version of this reaction, it allows for the synthesis of N-substituted hydrazine derivatives. rsc.orgresearchgate.net

Exploration of Betaine (B1666868) Intermediate Formation

A central feature of the Mitsunobu reaction is the formation of a betaine intermediate. rsc.orgchemeurope.com The reaction is typically initiated by the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine, on an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgchemeurope.com This leads to the formation of a zwitterionic betaine. chemeurope.comresearchgate.net

Mechanistic studies of the catalytic Mitsunobu reaction using ethyl 2-arylhydrazinecarboxylates strongly suggest the formation of these betaine intermediates. rsc.org The betaine then deprotonates the alcohol substrate, and the resulting alkoxide activates the hydrazinecarboxylate for the subsequent nucleophilic substitution. The order of addition of reagents can be important, and in some cases, pre-forming the betaine by mixing the phosphine and the azodicarboxylate before adding the other reactants can lead to better results. wikipedia.orgcommonorganicchemistry.com The electronic properties of the aryl group on the hydrazinecarboxylate can influence the rate of the reaction, with electron-withdrawing groups generally accelerating the process. rsc.org

Role of Atmospheric Oxygen as a Terminal Oxidant in Green Chemistry Approaches

The use of atmospheric oxygen as the terminal oxidant in the aerobic oxidation of this compound is a prime example of a green chemistry approach. rsc.orgwisc.edu Traditional oxidation reactions often employ stoichiometric amounts of hazardous and environmentally harmful oxidants, such as heavy metal compounds. nih.govacs.org In contrast, aerobic oxidation produces water as the primary byproduct, which is benign. wisc.edu

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs, linking each proton signal to the carbon atom it is attached to.

Infrared (IR) SpectroscopyIR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 2-phenylhydrazinecarboxylate, characteristic absorption bands would be expected for:

N-H stretching: Typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively.

C=O stretching: A strong, sharp absorption band for the ester carbonyl group, typically found around 1700-1735 cm⁻¹.

C-O stretching: Signals corresponding to the ester C-O bonds in the 1000-1300 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of moderately polar and thermally labile compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the liquid phase without significant fragmentation, which is crucial for determining the molecular weight of the intact molecule.

For this compound (C₉H₁₂N₂O₂), with a monoisotopic mass of approximately 180.21 Da, analysis in positive ion mode is standard. chemspider.com In this mode, the molecule readily accepts a proton (H⁺) to form the protonated molecular ion, [M+H]⁺. This primary ion is expected to be observed at a mass-to-charge ratio (m/z) of approximately 181.22. The high-resolution mass spectrometry (HRMS) measurement of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to obtain structural information. Although specific fragmentation data for this compound is not widely published, fragmentation patterns can be predicted based on its chemical structure. Common fragmentation pathways for similar compounds often involve the cleavage of the ester group or the weak N-N bond. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~181.22 | Protonated molecular ion |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound in complex mixtures and for assessing its purity. nih.govd-nb.info

A typical LC-MS method for a compound like this compound would utilize a reversed-phase column, such as a C18 column. d-nb.info The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent, such as acetonitrile (B52724) or methanol. lcms.czcsic.es The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic solvent to elute compounds based on their polarity.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an ESI source. The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity, particularly for quantitative analysis. d-nb.inforesearchgate.net The combination of the retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the compound. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this involves combusting a small, precisely weighed sample of the purified compound and quantitatively measuring the resulting combustion products (carbon dioxide, water, and nitrogen gas). The results are used to calculate the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). The oxygen (O) content is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₉H₁₂N₂O₂. chemspider.com A close agreement between the experimental and theoretical values, generally within ±0.4%, serves as a crucial confirmation of the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.76 |

| Total | | | | 180.207 | 100.00 |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to assess the purity of compounds and to monitor the progress of chemical reactions. researchgate.net For this compound, purity assessment by TLC involves spotting a solution of the compound onto a stationary phase, typically a silica (B1680970) gel plate (Silica Gel 60 F254). researchgate.net

The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase (eluent) is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. researchgate.netnih.gov The ratio of these solvents is adjusted to obtain a retardation factor (Rƒ) value typically between 0.3 and 0.7 for the main spot.

After development, the chromatogram is visualized. If the compound is UV-active due to the phenyl ring, the spots can be seen under a UV lamp (at 254 nm or 365 nm). nih.gov Alternatively, staining reagents can be used. A pure sample of this compound should ideally appear as a single spot on the TLC plate. researchgate.net The presence of additional spots indicates the presence of impurities. The Rƒ value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 3: Example TLC System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining |

| Expected Result | A single spot with a characteristic Rƒ value |

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imist.ma It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying medium-sized organic compounds like Ethyl 2-phenylhydrazinecarboxylate. imist.ma DFT calculations can predict a wide range of molecular properties, providing insights that are often difficult to obtain through experimental means alone.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This provides crucial information on bond lengths, bond angles, and dihedral angles.

Conformational analysis, a related process, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. This compound possesses several rotatable bonds, including the C-N, N-N, and C-O bonds. A thorough conformational analysis would identify the various stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules. While specific conformational analyses for this compound are not widely published, studies on similar hydrazine (B178648) derivatives have successfully employed these methods to understand their structural preferences. imist.ma

Table 1: Exemplary Optimized Geometrical Parameters for a Hydrazine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.38 | ||

| N-N | 1.41 | C-N-N: 118.5 | |

| C=O | 1.22 | N-C=O: 125.0 | |

| Phenyl C-N | 1.40 | C-N-C(phenyl): 120.0 | |

| Ethyl C-O | 1.35 | C-O-C-C: 178.0 |

Note: This table is illustrative and based on general values for similar functional groups. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Reactivity Prediction

DFT calculations provide a detailed picture of the electronic structure of this compound. Key aspects include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO, often referred to as frontier molecular orbitals, are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms, indicating these as sites for electrophilic interaction. Studies on other hydrazine derivatives have effectively used MEP maps to predict reactive sites. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, computational modeling can map out the entire reaction coordinate. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Prediction and Analysis of Regioselectivity in Related Transformations

Many reactions involving substituted phenylhydrazines can yield multiple products, a phenomenon known as regioselectivity. A classic example is the Fischer indole synthesis, where an unsymmetrically substituted phenylhydrazine (B124118) can potentially form two different indole isomers. nih.gov Computational modeling can be used to predict and explain the observed regioselectivity.

By calculating the activation energies for the different possible reaction pathways leading to the various regioisomers, chemists can determine which pathway is energetically more favorable. The pathway with the lower activation energy will be faster and thus lead to the major product. This predictive capability is extremely valuable in synthetic planning, as it can help in choosing the right reaction conditions or substrates to favor the formation of the desired product. While specific studies on the regioselectivity of this compound are scarce, the methodology has been successfully applied to a wide range of organic reactions.

Kinetic and Thermodynamic Investigations of Chemical Processes

Beyond reaction mechanisms, computational chemistry allows for the quantitative investigation of the kinetics and thermodynamics of chemical processes.

Kinetic analysis focuses on the rates of reactions. By calculating the activation energies for each elementary step in a reaction mechanism, it is possible to estimate the rate constants using transition state theory. This allows for a comparison of the rates of different steps and the identification of the rate-determining step.

Thermodynamic analysis deals with the energy changes during a reaction and the relative stability of reactants and products. acs.org DFT calculations can provide accurate values for thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy change is particularly important as it indicates the spontaneity of a reaction under given conditions. For instance, a negative ΔG indicates a spontaneous reaction. These thermodynamic data are crucial for understanding the position of chemical equilibria and for predicting the feasibility of a reaction.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of a Hydrazine Derivative

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

| Activation Energy (Ea) | 22.8 |

Note: This table provides illustrative data for a hypothetical reaction. Actual values would depend on the specific reaction and would be obtained through detailed computational studies.

Future Directions and Emerging Research Areas in Ethyl 2 Phenylhydrazinecarboxylate Chemistry

The landscape of organic synthesis is continually evolving, driven by the dual needs for innovation and sustainability. Within this context, ethyl 2-phenylhydrazinecarboxylate and its derivatives stand as versatile intermediates, particularly in the synthesis of heterocyclic compounds like indoles. The future of research involving this compound is poised to address key challenges in modern chemistry, from the development of environmentally benign catalytic systems to the application of powerful computational tools for predictive synthesis. This article explores the emerging research frontiers that are set to define the next generation of applications for this compound.

Q & A

Q. What are the standard synthesis protocols for Ethyl 2-phenylhydrazinecarboxylate, and how can purity be optimized?

this compound is synthesized via oxidation of its azo counterpart (ethyl 2-phenylazocarboxylate) or through catalytic aerobic oxidation. A well-documented method involves CuCl (5 mol%) and DMAP (10 mol%) in dichloromethane under ambient air, achieving yields up to 95% within 3 hours . Purification typically employs chromatography or recrystallization. To optimize purity, reaction conditions (e.g., solvent choice, catalyst loading) must be tightly controlled, and post-synthetic characterization via NMR or HPLC is recommended to confirm structural integrity .

Q. How is this compound utilized in Mitsunobu reactions, and what advantages does it offer?

This compound serves as a recyclable reagent in catalytic Mitsunobu reactions, replacing traditional azo reagents like DEAD. Its oxidized form (ethyl 2-phenylazocarboxylate) facilitates alcohol activation, while the reduced byproduct (this compound) is re-oxidized using an iron phthalocyanine catalyst under aerobic conditions. This approach reduces stoichiometric waste and aligns with green chemistry principles .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy for verifying hydrazinecarboxylate structure and monitoring oxidation states .

- Mass spectrometry to confirm molecular weight (C₉H₁₂N₂O₂; MW 196.21 g/mol).

- UV-Vis spectroscopy to track azo-hydrazine interconversions during catalytic cycles .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the oxidation kinetics of Ethyl 2-arylhydrazinecarboxylates?

Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring stabilize radical intermediates during aerobic oxidation, accelerating the reaction. For example, ethyl 2-(4-chlorophenyl)hydrazinecarboxylate oxidizes 1.5× faster than the parent compound, while 3,4-dichloro derivatives complete oxidation in 2 hours (vs. 4 hours for unsubstituted analogs) . Kinetic studies reveal zero-order dependence on substrate concentration, suggesting rate-limiting steps involving catalyst activation or oxygen binding .

Q. What contradictions exist in reported reaction mechanisms, and how can they be resolved experimentally?

Discrepancies arise in the role of radical species during oxidation. While some studies propose radical stabilization via aryl substituents (e.g., chlorine groups), others observe irregular substituent effects inconsistent with pure radical pathways . To resolve this, advanced techniques like electron paramagnetic resonance (EPR) could directly detect radical intermediates. Additionally, kinetic isotope effects (KIEs) may clarify hydrogen-transfer steps in the mechanism .

Q. How does this compound participate in microbial degradation pathways?

In environmental studies, this compound is metabolized via decarboxylation to phenylhydrazine by microbial enzymes (e.g., decarboxylases). This pathway is critical for understanding its environmental fate, as phenylhydrazine can further degrade into less toxic metabolites. Researchers should use LC-MS to track degradation products and assess ecotoxicity .

Q. What strategies improve the recyclability of this compound in catalytic systems?

Enhancing recyclability involves optimizing the iron phthalocyanine catalyst’s stability. Immobilizing the catalyst on solid supports (e.g., silica) or using ionic liquid solvents can reduce deactivation. Additionally, tuning the aryl substituents to balance electron-withdrawing effects and catalyst compatibility improves oxidation efficiency over multiple cycles .

Methodological Considerations

- Handling Data Contradictions : Cross-validate kinetic data using multiple techniques (e.g., NMR, UV-Vis) and replicate experiments under varying conditions (e.g., oxygen pressure, solvent polarity) .

- Environmental Impact Studies : Combine microbial assays with computational models (e.g., QSAR) to predict biodegradation rates and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.